

Application Notes and Protocols for Ex Vivo Electrophysiology Experiments with DO34

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Compound of Interest

Compound Name: DO34

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Introduction

These application notes provide a comprehensive guide for conducting ex vivo electrophysiology experiments to investigate the effects of **DO34**, a potent and selective diacylglycerol lipase (DAGL) inhibitor. By inhibiting DAGL, **DO34** blocks the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key retrograde messenger in the central nervous system. This allows for the precise examination of the role of the 2-AG signaling pathway in modulating synaptic transmission and plasticity. The following protocols and data will enable researchers to effectively design, execute, and interpret experiments utilizing **DO34** in acute brain slice preparations.

Mechanism of Action of DO34

DO34 is a chemical probe that inhibits the activity of diacylglycerol lipases (DAGL α and DAGL β), the enzymes responsible for the biosynthesis of 2-arachidonoylglycerol (2-AG) from diacylglycerol (DAG). 2-AG acts as a retrograde messenger, being released from the postsynaptic neuron and activating presynaptic cannabinoid type 1 (CB1) receptors. This activation typically leads to a suppression of neurotransmitter release, a phenomenon known as depolarization-induced suppression of excitation (DSE) or inhibition (DSI). By blocking 2-AG production, **DO34** effectively prevents this retrograde signaling cascade, making it a valuable tool to study the physiological and pathological roles of the endocannabinoid system.

Data Presentation

The following tables summarize quantitative data on the electrophysiological effects of **DO34** application in ex vivo brain slice preparations.

Parameter	Brain Region	Cell Type	DO34 Concentration	Effect	Reference
Depolarization-induced Suppression of Excitation (DSE)	Cerebellum	Purkinje Cell	0.1 - 1 μ M	Concentration-dependent block of DSE	[1]
Half-maximal Inhibitory Concentration (IC50) for DSE	Cerebellum	Purkinje Cell	0.18 μ M	N/A	[1]
AM251-induced increase in PF-EPSC amplitude	Cerebellum	Purkinje Cell	1 μ M	Blocked the effect of the CB1 antagonist/inverse agonist	[2]
Theta-Burst Stimulation (TBS)-induced Long-Term Potentiation (LTP)	Hippocampus (CA1)	Pyramidal Neurons	30 mg/kg (in vivo administration prior to slicing)	Significantly decreased magnitude of LTP	[3]

Note: The study by Di-Marco et al. (2020) involved in vivo administration of **DO34** before the ex vivo slice preparation. The concentration in the brain tissue is not directly equivalent to bath application concentrations but demonstrates the compound's efficacy in a physiological setting.

Experimental Protocols

Protocol 1: Preparation of Acute Brain Slices

This protocol describes the standard procedure for preparing acute brain slices from rodents for ex vivo electrophysiology.

Materials and Reagents:

- Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
- Surgical tools (scissors, forceps, scalpel)
- Vibrating microtome (vibratome)
- Carbogen gas (95% O₂, 5% CO₂)
- Ice-cold slicing solution (e.g., NMDG-based or sucrose-based aCSF)
- Artificial cerebrospinal fluid (aCSF) for recovery and recording
- Recovery chamber
- Recording chamber

Procedure:

- **Anesthesia and Decapitation:** Deeply anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols. Once the animal is unresponsive to noxious stimuli, perform decapitation.
- **Brain Extraction:** Quickly dissect the brain and place it in ice-cold, carbogenated slicing solution.[\[4\]](#)[\[5\]](#)
- **Slicing:** Mount the brain onto the vibratome stage. Cut slices of the desired thickness (typically 250-350 μ m) in the ice-cold slicing solution.[\[6\]](#)
- **Recovery:** Transfer the slices to a recovery chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen. Allow the slices to recover for at least 1 hour before

starting experiments.[\[4\]](#)[\[5\]](#)

Protocol 2: Whole-Cell Patch-Clamp Recording with DO34 Application

This protocol outlines the procedure for performing whole-cell patch-clamp recordings from neurons in acute brain slices and applying **DO34**.

Materials and Reagents:

- Prepared acute brain slices
- Recording setup (microscope, micromanipulators, amplifier, digitizer)
- Borosilicate glass capillaries for patch pipettes
- Pipette puller
- Internal solution for patch pipettes (composition depends on the experiment)
- aCSF for perfusion
- **DO34** stock solution (dissolved in a suitable solvent like DMSO)
- Perfusion system

Procedure:

- **Slice Transfer:** Transfer a recovered brain slice to the recording chamber, which is continuously perfused with carbogenated aCSF at a rate of 2-3 mL/min. Maintain the temperature at 30-32°C.
- **Pipette Fabrication:** Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
- **Cell Targeting:** Under visual guidance (e.g., DIC or fluorescence microscopy), target a neuron of interest.

- **Seal Formation and Whole-Cell Configuration:** Approach the cell with the patch pipette and apply gentle positive pressure. Upon contact, release the pressure and apply gentle negative pressure to form a gigaohm seal ($>1\text{ G}\Omega$). Once a stable seal is formed, apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.^[7]
- **Baseline Recording:** Record baseline synaptic activity (e.g., spontaneous or evoked excitatory/inhibitory postsynaptic currents, sEPSCs/sIPSCs or eEPSCs/eIPSCs) for a stable period (e.g., 5-10 minutes).
- **DO34 Application:** Dilute the **DO34** stock solution into the recording aCSF to the desired final concentration. Switch the perfusion to the **DO34**-containing aCSF.
- **Data Acquisition:** Record the synaptic activity in the presence of **DO34** for a sufficient duration to observe its effects (typically 10-20 minutes).
- **Washout (Optional):** To test for reversibility, switch the perfusion back to the control aCSF and record for an additional 15-20 minutes.

Protocol 3: Induction of Depolarization-induced Suppression of Excitation (DSE)

This protocol describes how to induce and measure DSE, a form of short-term plasticity that is sensitive to **DO34**.

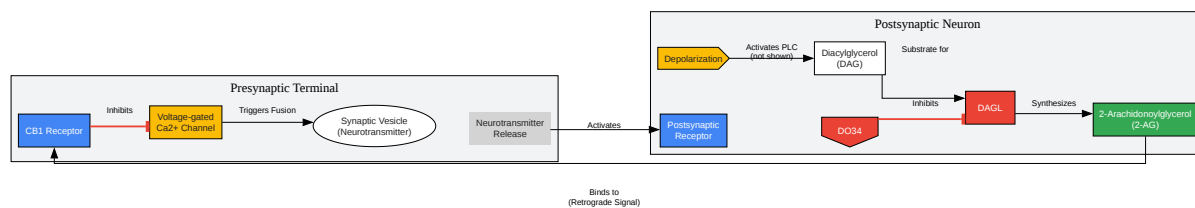
Procedure:

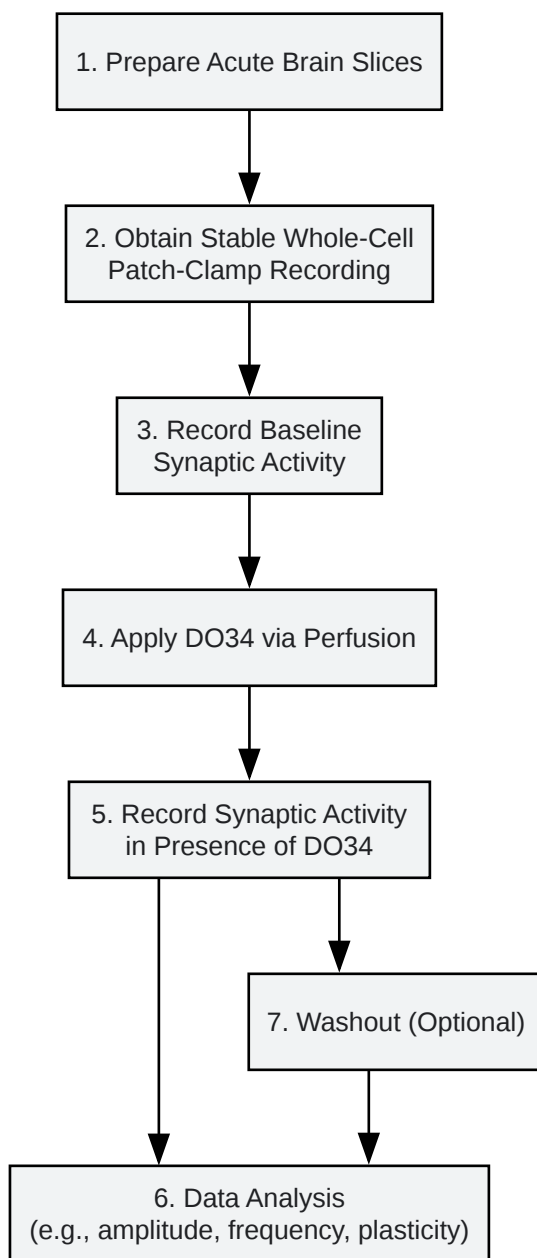
- **Establish Whole-Cell Recording:** Obtain a stable whole-cell recording of evoked EPSCs (eEPSCs) from a postsynaptic neuron.
- **Baseline eEPSCs:** Stimulate presynaptic fibers at a low frequency (e.g., 0.1 Hz) and record stable baseline eEPSCs for at least 5 minutes.
- **Depolarization Step:** Apply a depolarizing voltage step to the postsynaptic neuron (e.g., from -70 mV to 0 mV for 5-10 seconds).
- **Post-Depolarization eEPSCs:** Immediately following the depolarization step, resume stimulation of the presynaptic fibers and record the eEPSCs. The transient reduction in

eEPSC amplitude following the depolarization is the DSE.

- **DO34** Application and DSE Induction: After observing a stable DSE, apply **DO34** as described in Protocol 2. Once the drug has equilibrated, repeat the DSE induction protocol. A reduction or block of DSE indicates an effect of **DO34** on 2-AG signaling.^[1]

Visualizations





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